molecular formula C17H19N3O4S B5102248 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine

2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine

Cat. No.: B5102248
M. Wt: 361.4 g/mol
InChI Key: FFHYQHRQFNYPQQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methyl group, a nitrophenyl group, and a phenylsulfonyl group

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-14-13-18(15-7-9-16(10-8-15)20(21)22)11-12-19(14)25(23,24)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHYQHRQFNYPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the substituents. One common method involves the nitration of a phenylsulfonyl piperazine derivative, followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a thiol group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitrophenyl isothiocyanate
  • N-(2-methyl-4-nitrophenyl)benzamide
  • 4-Methyl-2-nitrophenol

Uniqueness

2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is unique due to the presence of both a nitrophenyl and a phenylsulfonyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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